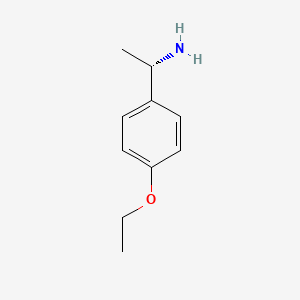

(S)-1-(4-Ethoxyphenyl)ethanamine

Description

(S)-1-(4-Ethoxyphenyl)ethanamine is a chiral primary amine characterized by an ethoxy group (-OCH₂CH₃) at the para position of the phenyl ring and an ethylamine chain with an (S)-configured stereocenter. This compound is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to its chiral nature and aromatic functionality. Its hydrochloride salt (C₁₀H₁₆ClNO, exact mass 201.09 g/mol) is commonly utilized to enhance stability and solubility .

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

(1S)-1-(4-ethoxyphenyl)ethanamine |

InChI |

InChI=1S/C10H15NO/c1-3-12-10-6-4-9(5-7-10)8(2)11/h4-8H,3,11H2,1-2H3/t8-/m0/s1 |

InChI Key |

LQISONQSSGPXMA-QMMMGPOBSA-N |

Isomeric SMILES |

CCOC1=CC=C(C=C1)[C@H](C)N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-ethoxyphenyl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (1S)-1-(4-ethoxyphenyl)ethanone, using a chiral reducing agent. The reaction conditions typically include the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of (1S)-1-(4-ethoxyphenyl)ethan-1-amine may involve the use of catalytic hydrogenation. This method employs a metal catalyst, such as palladium on carbon, to facilitate the reduction of the ketone to the amine. The reaction is conducted under high pressure and temperature to ensure complete conversion and high yield.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-ethoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be further reduced to form the corresponding alkane.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of the corresponding alkane.

Substitution: Formation of various substituted ethanamines.

Scientific Research Applications

(1S)-1-(4-ethoxyphenyl)ethan-1-amine has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (1S)-1-(4-ethoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key Observations :

- Polarity : The ethoxy group in (S)-1-(4-Ethoxyphenyl)ethanamine increases polarity compared to analogs with alkyl (e.g., isopropyl) or halogen substituents, enhancing solubility in polar solvents .

- Molecular Weight : Halogenated derivatives (e.g., bromo or fluoro) exhibit higher molecular weights, which may influence membrane permeability and bioavailability .

Pharmacological Relevance

- Antioxidant Potential: Dimethoxy-substituted analogs (e.g., (S)-1-(3,4-Dimethoxyphenyl)ethanamine) may exhibit antioxidant properties due to enhanced resonance stabilization of free radicals .

Biological Activity

(S)-1-(4-Ethoxyphenyl)ethanamine, also known as (S)-1-(4-ethoxyphenyl)ethylamine, is a chiral compound with significant biological activity. Its unique structure, characterized by an ethoxy group attached to a phenyl ring and an amine group, plays a crucial role in its pharmacological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C₁₀H₁₅NO

- Molecular Weight : Approximately 165.24 g/mol

- Chirality : The compound exists in a specific stereochemical configuration that influences its biological interactions.

(S)-1-(4-Ethoxyphenyl)ethanamine exhibits biological activity primarily through its interactions with various neurotransmitter systems. Key mechanisms include:

- Serotonin Receptor Modulation : Preliminary studies indicate that this compound may act as a modulator of serotonin receptors, particularly the 5-HT(2A) subtype. This interaction suggests potential applications in treating mood disorders and anxiety.

- Dopaminergic Pathways : Its structural similarity to other psychoactive substances hints at possible interactions with dopaminergic receptors, which could influence mood and reward pathways.

- Enzyme Interaction : The compound may also interact with specific enzymes, acting as either a substrate or an inhibitor, thereby modulating various biochemical pathways.

Biological Activity Overview

The biological activity of (S)-1-(4-Ethoxyphenyl)ethanamine is summarized in the following table:

| Activity Type | Description | References |

|---|---|---|

| Neuropharmacology | Potential serotonin receptor modulator; implications for mood disorder treatments | , |

| Dopaminergic Activity | Possible interactions with dopamine receptors; relevance for reward and addiction studies | , |

| Enzyme Modulation | Acts as a substrate or inhibitor for specific enzymes; influences metabolic pathways |

Case Studies and Research Findings

Research has highlighted the compound's potential through various studies:

- Neuropharmacological Studies : A study investigating the effects of (S)-1-(4-Ethoxyphenyl)ethanamine on serotonin receptors demonstrated significant modulation of receptor activity, suggesting its utility in developing treatments for depression and anxiety disorders.

- Comparative Analysis with Similar Compounds : When compared to structurally similar compounds, (S)-1-(4-Ethoxyphenyl)ethanamine showed distinct pharmacological profiles due to its unique ethoxy substitution. This was evidenced in receptor binding affinity studies where it exhibited enhanced selectivity for certain serotonin receptor subtypes compared to other compounds lacking the ethoxy group.

- Toxicological Insights : While the compound shows promise, it is essential to consider its safety profile. Reports indicate that it may cause skin irritation and has harmful effects if ingested . Monitoring adverse events associated with its use is crucial for ensuring safe application in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.